Fensulfothion: A Technical Guide to its Chemical Properties and Structure
Fensulfothion: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fensulfothion is an organothiophosphate insecticide and nematicide.[1][2] Chemically classified as a thiophosphate, it exerts its biological effects through the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] This document provides a comprehensive overview of the chemical and physical properties of Fensulfothion, its molecular structure, and relevant experimental methodologies for its analysis.
Chemical and Physical Properties
The chemical and physical properties of Fensulfothion are summarized in the table below. These properties are crucial for understanding its environmental fate, transport, and toxicological profile.
| Property | Value |
| IUPAC Name | O,O-Diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate[2][4] |
| CAS Number | 115-90-2[1][2] |
| Molecular Formula | C₁₁H₁₇O₄PS₂[1][2] |
| Molecular Weight | 308.35 g/mol [2][5] |
| Appearance | Oily yellow or brown liquid[1][2][6] |
| Boiling Point | 138-141 °C at 0.01 mmHg[1][7][8] |
| Melting Point | < 25 °C[8][9] |
| Water Solubility | 1.54 g/L at 25 °C[1][9] |
| Specific Gravity | 1.202 at 20 °C[5][6][7] |
| Vapor Pressure | 5 x 10⁻⁵ mmHg at 25 °C[1] |
Chemical Structure
The chemical structure of Fensulfothion is characterized by a central phosphorothioate (B77711) group attached to two ethyl groups, and a 4-(methylsulfinyl)phenyl group.[2] The presence of a chiral sulfur atom in the methylsulfinyl group results in Fensulfothion existing as a racemic mixture.[10]
Experimental Protocols
Determination of Physicochemical Properties
The determination of the physicochemical properties of chemical substances like Fensulfothion is guided by internationally accepted standards to ensure consistency and reliability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are a primary reference for these methodologies.[1][9][11]
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Boiling Point: Determined according to OECD Guideline 103.
-
Melting Point: Determined according to OECD Guideline 102.
-
Water Solubility: Determined according to OECD Guideline 105.
-
Vapor Pressure: Determined according to OECD Guideline 104.
Analytical Methods for Quantification
The quantification of Fensulfothion in various matrices is essential for residue analysis and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common analytical techniques.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
This is a preferred method for the simultaneous analysis of Fensulfothion and its metabolites.[12][13][14]
-
Sample Preparation (QuEChERS): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for sample preparation from various matrices like fruits, vegetables, and soil.[12][13] The general steps involve:
-
Homogenization of the sample.
-
Extraction with acetonitrile.
-
Salting out with magnesium sulfate (B86663) and sodium chloride to induce phase separation.
-
A dispersive solid-phase extraction (d-SPE) cleanup step using primary secondary amine (PSA) to remove interfering matrix components.
-
-
LC-MS/MS Conditions:
-
Column: A reverse-phase column such as a C18 is typically used.[14]
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[14]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.[13][14]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent ion and its fragments.[13]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is also a robust technique for Fensulfothion analysis.
-
Sample Preparation: Similar to LC-MS/MS, a QuEChERS-based extraction can be used.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.
-
Injection: Splitless injection is often used for trace analysis.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode can be used for detection and quantification.
-
Mechanism of Action: Acetylcholinesterase Inhibition
Fensulfothion is an organophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE).[2][3] AChE is critical for the proper functioning of the nervous system, as it is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[6]
The inhibition of AChE by Fensulfothion leads to an accumulation of acetylcholine at the nerve endings.[6][15] This results in the continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by symptoms such as muscle weakness, paralysis, and in severe cases, respiratory failure.[2][6][7]
Experimental Workflow: Pesticide Residue Analysis
A typical workflow for the analysis of Fensulfothion residues in an environmental or food sample involves several key stages, from sample collection to data analysis.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies for Fensulfothion. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science. A thorough understanding of these fundamental aspects is crucial for the safe handling, analysis, and risk assessment of this compound.
References
- 1. oecd.org [oecd.org]
- 2. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 3. Fensulfothion | C11H17O4PS2 | CID 8292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 10. Fensulfothion (Ref: ENT 24945) [sitem.herts.ac.uk]
- 11. onesearch.neu.edu [onesearch.neu.edu]
- 12. How to measure and test for Fensulfothion and its Degradation ProductsChemservice News [intranet.chemservice.com]
- 13. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 14. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openanesthesia.org [openanesthesia.org]
